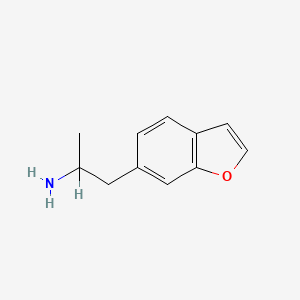

6-(2-Aminopropyl)benzofuran

描述

属性

IUPAC Name |

1-(1-benzofuran-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDAMYLMQQKPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010105 | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-85-3 | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286834-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-APB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-APB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285VE60914 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Steps and Conditions

The synthesis begins with 3-bromophenol as the starting material. Key steps include:

-

Etherification :

-

Cyclization :

-

Isomer Separation :

-

Propanone Derivatization :

-

The brominated benzofuran undergoes nucleophilic substitution with propanone to introduce a ketone group.

-

-

Reductive Amination :

Table 1: Key Reagents and Conditions in Briner’s Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Etherification | Bromoacetaldehyde diethylacetal, NaH | Reflux, THF, N₂ atmosphere | ~80% |

| Cyclization | Polyphosphoric acid | 120–140°C, 4–6 hours | 60–70% |

| Reductive Amination | NH₃, NaCNBH₃ | Room temperature, 12–24 hours | 50–60% |

Industrial-Scale Adaptations

While Briner’s method is effective for laboratory-scale synthesis, industrial production requires optimization for cost, yield, and purity. A patent (CN110684000B) outlines a scalable protocol for benzofuran derivatives, though its direct application to 6-APB remains inferred.

Large-Scale Reaction Parameters

The patent describes:

-

One-Pot Reactions : Combining o-hydroxyacetophenones with potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C.

-

Precursor Isolation : Adding petroleum ether to precipitate intermediates, followed by filtration and concentration.

-

Purity Control : High-performance liquid chromatography (HPLC) is used to monitor intermediates, achieving >95% purity.

Table 2: Industrial Synthesis Parameters from CN110684000B

| Parameter | Detail |

|---|---|

| Temperature | 0–5°C during reagent addition |

| Solvent System | THF and petroleum ether |

| Key Reagent | Potassium tert-butoxide (1.65 eq) |

| Purity Post-Steps | >95% (HPLC) |

Analytical Techniques for Verification

Post-synthesis analysis ensures structural fidelity and purity. Colorimetric reagent tests and spectroscopic methods are routinely employed.

Reagent Testing

6-APB and its salts produce distinct color changes with common reagents, aiding rapid identification:

Table 3: Reagent Test Results for 6-APB and 6-APB Succinate

| Reagent | 6-APB HCl | 6-APB Succinate |

|---|---|---|

| Marquis | Purple | Purple |

| Mecke | Purple to black | Purple to black |

| Liebermann | Black | Black |

Challenges and Optimization Strategies

化学反应分析

6-(2-Aminopropyl)benzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho or para to the amino group.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts like copper chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmacological Properties

6-APB is classified as a substituted benzofuran and is structurally similar to 3,4-methylenedioxymethamphetamine (MDMA). It acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), demonstrating significant effects on monoamine transporters. The compound exhibits the following characteristics:

- Monoamine Transporter Interaction : 6-APB has been shown to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), with varying affinities. Its Ki values are approximately 117 nM for NE transporter, 150 nM for DA transporter, and 2698 nM for serotonin transporter, indicating a stronger interaction with NE and DA compared to serotonin .

- Release of Monoamines : In vitro studies indicate that 6-APB can induce the release of these neurotransmitters, suggesting its potential stimulant-like effects similar to those of MDMA .

Research Findings

Recent studies have focused on the behavioral and neurochemical effects of 6-APB in animal models:

- In Vivo Effects : Research involving microdialysis in rat models has demonstrated that administration of 6-APB leads to increased extracellular levels of dopamine and serotonin. These effects are more pronounced than those observed with MDMA, indicating a higher potency of 6-APB .

- Behavioral Activation : The compound has been associated with significant locomotor activity in rats, characterized by sustained forward movement lasting several hours post-administration. This suggests potential applications in studying stimulant behaviors and addiction mechanisms .

Toxicological Insights

Despite its psychoactive properties, the safety profile of 6-APB remains a concern due to reported cases of acute toxicity:

- Case Studies : A notable case involved a young male who experienced acute psychosis after using 6-APB recreationally. The toxicological analysis revealed high concentrations of the compound, underscoring risks associated with its use . Such incidents highlight the need for further research into the safety and long-term effects of 6-APB.

Comparative Analysis with Other Compounds

The following table summarizes key pharmacological properties and effects of 6-APB compared to other related compounds:

| Compound | Monoamine Transporter Activity | Potency (vs. MDMA) | Behavioral Effects |

|---|---|---|---|

| 6-(2-Aminopropyl)benzofuran (6-APB) | Strong SNDRI | More potent | Significant locomotor activation |

| MDMA | Moderate SNDRI | Baseline | Moderate activation |

| MDA | Lower SNDRI | Less potent than 6-APB | Mild activation |

作用机制

The mechanism of action of 6-(2-Aminopropyl)benzofuran involves its interaction with monoamine transporters. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. Additionally, it is a potent agonist of the serotonin 5-HT2B receptor, which contributes to its psychoactive effects .

相似化合物的比较

6-(2-Aminopropyl)benzofuran is similar to other compounds like:

5-(2-Aminopropyl)benzofuran (5-APB): Both compounds have similar structures and pharmacological profiles but differ in the position of the amino group on the benzofuran ring.

3,4-Methylenedioxyamphetamine (MDA): While structurally different, both compounds have similar psychoactive effects.

3,4-Methylenedioxymethamphetamine (MDMA): Similar to MDA, MDMA shares psychoactive properties with this compound but has a different chemical structure.

The uniqueness of this compound lies in its specific interaction with the serotonin 5-HT2B receptor, which is more selective compared to other similar compounds .

生物活性

6-(2-Aminopropyl)benzofuran, commonly referred to as 6-APB or "Benzo Fury," is a synthetic compound within the benzofuran class. Its structure features a benzofuran ring substituted with an aminoalkyl group at the 6-position. This compound has garnered attention due to its potential psychoactive effects and biological activities, particularly its interaction with the serotonin system and possible therapeutic applications.

- Chemical Formula : C₁₁H₁₃ClN₁O

- Molecular Weight : 211.69 g/mol

- Appearance : White to off-white crystalline powder (usually supplied as hydrochloride salt)

Research indicates that 6-APB may act as a serotonin (5-HT) agonist , particularly affecting the serotonin receptors in the brain. This interaction suggests potential psychoactive effects akin to other compounds in the phenethylamine family, such as MDMA. However, the precise mechanism remains under investigation, with studies indicating varied affinities for different serotonin receptor subtypes, including 5-HT_2A and 5-HT_2C .

Psychoactive Effects

A notable case study highlighted acute psychosis associated with recreational use of 6-APB. A 21-year-old male experienced agitation and paranoia after consuming the compound, necessitating medical intervention with diazepam. Toxicological analysis confirmed significant levels of 6-APB in his system, indicating its potent psychoactive properties .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzofuran derivatives, including those related to 6-APB. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis and various fungal strains. In vitro tests revealed minimum inhibitory concentrations (MIC) as low as 2 μg/mL for certain derivatives . This suggests that modifications of the benzofuran structure could yield effective antimicrobial agents.

Comparative Analysis of Biological Activities

| Activity Type | Compound | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Benzofuran derivatives | 2 - 8 | Effective against M. tuberculosis |

| Psychoactive | This compound | - | Associated with acute psychosis |

| Serotonin Receptor Agonism | 6-APB | - | Significant binding affinity for receptors |

Toxicological Insights

The toxicological profile of 6-APB has raised concerns due to its association with severe adverse effects when used recreationally. In addition to acute psychosis, instances of fatal intoxication have been documented, highlighting the need for careful monitoring and regulation of such compounds . The presence of metabolites in toxicological screenings further complicates understanding its full impact on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。